
3-(2-Methylphenyl)phthalide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylphenyl)phthalide is a chemical compound belonging to the phthalide family Phthalides are known for their diverse biological activities and are found in various natural sources, including plants and fungi
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenyl)phthalide typically involves the condensation of ortho-benzoylbenzoic acid with 2-methylphenyl derivatives. One common method includes the use of concentrated sulfuric acid as a condensing agent. The reaction proceeds through the formation of an intermediate lactol, which cyclizes to form the phthalide structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Methylphenyl)phthalide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the phthalide to its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-(2-Methylphenyl)phthalide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various biologically active compounds and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of dyes, fragrances, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(2-Methylphenyl)phthalide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
- 3-(2-Amino, 4-Methylphenyl)phthalide
- 3-(2,4-Dihydroxyphenyl)phthalide
- 3-(2,3-Dihydroxyphenyl)phthalide
Comparison: Compared to other similar compounds, 3-(2-Methylphenyl)phthalide is unique due to its specific substituent at the 3-position, which influences its chemical reactivity and biological activity. The presence of the 2-methyl group can enhance its stability and modify its interaction with biological targets .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject of study for developing new synthetic methodologies and exploring its biological activities.
Propriétés
Formule moléculaire |
C15H12O2 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
3-(2-methylphenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12O2/c1-10-6-2-3-7-11(10)14-12-8-4-5-9-13(12)15(16)17-14/h2-9,14H,1H3 |
Clé InChI |
IPWGBWXYYLCOLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2C3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


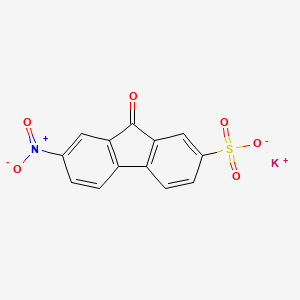
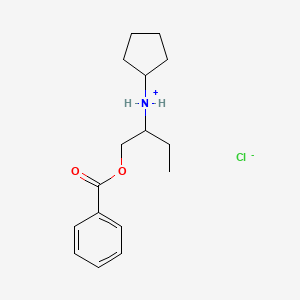
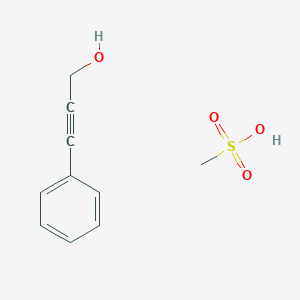

![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)
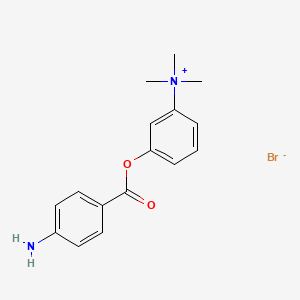

![Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-](/img/structure/B13777528.png)
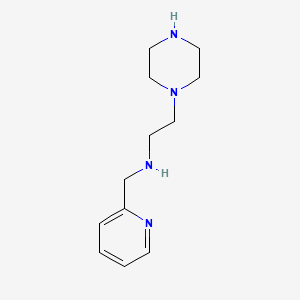

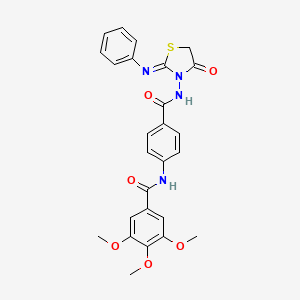
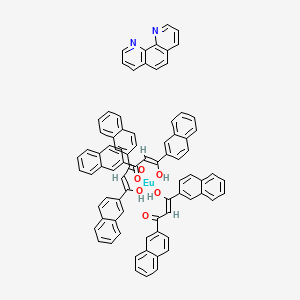

![2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate](/img/structure/B13777550.png)
